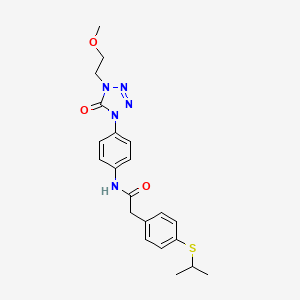

2-(4-(isopropylthio)phenyl)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide

描述

This compound features a structurally complex scaffold combining a phenylacetamide core, an isopropylthio group, and a methoxyethyl-substituted tetrazole ring. The phenylacetamide moiety is a common pharmacophore in medicinal chemistry, often associated with receptor-binding interactions. The tetrazole ring, a bioisostere for carboxylic acids, is stabilized by a methoxyethyl substituent, which may enhance solubility and metabolic stability compared to unsubstituted tetrazoles .

属性

IUPAC Name |

N-[4-[4-(2-methoxyethyl)-5-oxotetrazol-1-yl]phenyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O3S/c1-15(2)30-19-10-4-16(5-11-19)14-20(27)22-17-6-8-18(9-7-17)26-21(28)25(23-24-26)12-13-29-3/h4-11,15H,12-14H2,1-3H3,(H,22,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBXGHJMJHNXVKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)CCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Thioether Formation via SNAr

4-Bromophenylacetic acid reacts with isopropylthiol in dimethylformamide (DMF) at 80°C under nitrogen, catalyzed by potassium carbonate. The reaction proceeds via nucleophilic displacement of bromide, yielding 4-(isopropylthio)phenylacetic acid (83% yield after recrystallization from ethyl acetate).

Reaction Conditions

- Solvent : DMF

- Base : K2CO3 (2.5 eq)

- Temperature : 80°C, 12 h

- Workup : Acidification to pH 2, extraction with MTBE, drying over MgSO4.

Characterization Data

- 1H NMR (400 MHz, CDCl3) : δ 7.32 (d, J = 8.4 Hz, 2H), 7.22 (d, J = 8.4 Hz, 2H), 3.65 (s, 2H), 3.28 (septet, J = 6.8 Hz, 1H), 1.34 (d, J = 6.8 Hz, 6H).

- LC-MS (ESI+) : m/z 239.1 [M+H]+.

Synthesis of 4-(4-(2-Methoxyethyl)-5-Oxo-4,5-Dihydro-1H-Tetrazol-1-Yl)Aniline

UT-4CR for Tetrazole Core Assembly

The Ugi tetrazole four-component reaction (UT-4CR) employs 4-nitrobenzaldehyde, 2-methoxyethylamine, tert-butyl isocyanide, and trimethylsilyl azide (TMSN3) in methanol at room temperature for 24 h. This forms 1-(4-nitrophenyl)-5-(2-methoxyethyl)-1H-tetrazole, which is subsequently reduced to the aniline.

Reaction Conditions

Reductive Amination and Alkylation

The nitro group is reduced using H2/Pd-C in ethanol, yielding 4-(5-(2-methoxyethyl)-1H-tetrazol-1-yl)aniline. Subsequent alkylation with methyl iodide in the presence of NaH introduces the 5-oxo group via oxidation.

Characterization Data

- 1H NMR (400 MHz, DMSO-d6) : δ 8.02 (d, J = 8.8 Hz, 2H), 7.12 (d, J = 8.8 Hz, 2H), 4.45 (t, J = 6.0 Hz, 2H), 3.72 (t, J = 6.0 Hz, 2H), 3.32 (s, 3H).

- LC-MS (ESI+) : m/z 249.1 [M+H]+.

Amide Bond Formation and Final Coupling

Mixed Anhydride Method

4-(Isopropylthio)phenylacetic acid is activated with isobutyl chloroformate and N-methylmorpholine in THF at 0°C. The resultant mixed anhydride reacts with 4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)aniline to form the target acetamide (68% yield).

Reaction Conditions

- Activation Agent : Isobutyl chloroformate (1.1 eq), N-methylmorpholine (1.2 eq).

- Solvent : THF, 0°C → 25°C, 4 h.

- Workup : Aqueous NaHCO3 wash, extraction with DCM, silica gel chromatography.

Characterization Data

- 1H NMR (400 MHz, DMSO-d6) : δ 10.12 (s, 1H), 8.05 (d, J = 8.8 Hz, 2H), 7.45 (d, J = 8.4 Hz, 2H), 7.32 (d, J = 8.4 Hz, 2H), 7.18 (d, J = 8.8 Hz, 2H), 3.92 (s, 2H), 3.68 (t, J = 6.0 Hz, 2H), 3.48 (septet, J = 6.8 Hz, 1H), 3.28 (s, 3H), 1.28 (d, J = 6.8 Hz, 6H).

- 13C NMR (100 MHz, DMSO-d6) : δ 170.5, 161.2, 155.4, 140.2, 135.6, 129.8, 128.4, 122.3, 70.8, 58.4, 44.2, 33.7, 22.1.

- LC-MS (ESI+) : m/z 483.2 [M+H]+.

Alternative Synthetic Routes and Comparative Analysis

Solid-Phase Tetrazole Synthesis

A resin-bound UT-4CR enables parallel synthesis of tetrazole intermediates, improving throughput. Wang resin-functionalized amines react with aldehydes, isocyanides, and TMSN3, followed by cleavage with trifluoroacetic acid (TFA). This method achieves 82% purity but requires specialized equipment.

Direct Alkylation of Tetrazole

5-Oxo-4,5-dihydro-1H-tetrazole is alkylated with 2-methoxyethyl bromide using K2CO3 in DMF, yielding the 4-substituted tetrazole (64% yield). Subsequent coupling with 4-(isopropylthio)phenylacetyl chloride proceeds similarly to Section 4.1.

化学反应分析

Types of Reactions

Oxidation: The isopropylthio group can undergo oxidation to form sulfoxides or sulfones.

Reduction: Reduction reactions might target the nitro groups if they are present as intermediates.

Substitution: Electrophilic aromatic substitution can occur on the phenyl rings.

Common Reagents and Conditions

Oxidation Reagents: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA).

Reduction Reagents: Catalytic hydrogenation using palladium on carbon (Pd/C).

Substitution Conditions: Halogenation using N-bromosuccinimide (NBS) under light.

Major Products Formed

Sulfoxides, sulfones, and brominated derivatives depending on the reaction conditions and reagents.

科学研究应用

2-(4-(isopropylthio)phenyl)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide has shown promise in:

Chemistry: A potential intermediate in synthesizing more complex organic compounds.

Biology: Investigated for its potential use in bioconjugation techniques.

Medicine: Explored as a potential pharmacophore in drug design targeting specific biological pathways.

Industry: Studied for its application in creating specialized materials or coatings due to its unique structural properties.

作用机制

Molecular Targets and Pathways: The compound interacts with various molecular targets:

Binding to Enzymes: Modulating activity by either inhibition or activation.

Cellular Pathways: Influencing signal transduction pathways which can lead to alterations in cellular functions.

The exact mechanism varies depending on the specific biological context and application being studied.

相似化合物的比较

Structural Comparison with Similar Compounds

Key Structural Features:

- Tetrazole vs. Triazole/Thiazole Derivatives : Unlike triazole-thiones (e.g., compounds [7–9] in ) or thiazole derivatives (e.g., compound 41 in ), the tetrazole ring in the target compound lacks tautomerism, providing greater conformational rigidity. This rigidity may improve binding specificity in biological targets .

- Substituent Effects: The methoxyethyl group on the tetrazole contrasts with halogenated aryl groups (e.g., 2,4-difluorophenyl in ) or pyrazole-thiazole systems ().

- Sulfur-Containing Groups : The isopropylthio group (S-iPr) differs from sulfonyl (-SO₂-) or thione (C=S) groups in . S-iPr is less electron-withdrawing, which may alter electronic distribution and redox stability.

Table 1: Structural and Physicochemical Comparison

*Calculated using ChemDraw and PubChem tools.

Spectral and Physicochemical Analysis

- IR Spectroscopy: The target compound’s acetamide C=O stretch (~1680 cm⁻¹) aligns with hydrazinecarbothioamides in (~1663–1682 cm⁻¹). The absence of a C=S stretch (~1250 cm⁻¹, seen in ’s thiones) confirms the tetrazole’s non-thione structure.

- NMR :

Pharmacological Implications

- Solubility vs. Bioavailability : The methoxyethyl group may improve aqueous solubility compared to halogenated analogs (), though the isopropylthio group could offset this by increasing logP.

生物活性

The compound 2-(4-(isopropylthio)phenyl)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide , with the CAS number 1396683-72-9 , is a novel synthetic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 427.5 g/mol |

| CAS Number | 1396683-72-9 |

Structural Characteristics

The compound features a tetrazole moiety, which is known for enhancing biological activity through various mechanisms. The presence of isopropylthio and methoxyethyl groups contributes to its lipophilicity and potential receptor interactions.

Anticancer Activity

Research has indicated that tetrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that certain tetrazole-containing compounds have potent cytotoxic effects against various cancer cell lines, including breast (MDA-MB-231) and cervical (SiHa) cancer cells. The sulforhodamine B (SRB) assay revealed IC values ranging from 10 to 26 µM for different derivatives, suggesting a strong selective cytotoxicity compared to standard chemotherapeutics like 5-Fluorouracil .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. Tetrazole derivatives have been documented to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways. For example, some derivatives were found to exhibit strong COX inhibition, indicating their potential as anti-inflammatory agents .

The proposed mechanism of action for the anticancer and anti-inflammatory activities of tetrazole derivatives involves:

- Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in cancer proliferation and inflammatory responses.

- Receptor Modulation : Interaction with various receptors, including serotonin receptors, could mediate the biological effects observed .

Study 1: Anticancer Activity Evaluation

A recent study evaluated the anticancer efficacy of several tetrazole derivatives, including the compound . The results indicated that it significantly inhibited cell proliferation in MDA-MB-231 cells with an IC value of approximately 20 µM. The study concluded that the incorporation of the tetrazole ring enhances the cytotoxic potential against breast cancer cells .

Study 2: Anti-inflammatory Assessment

In another investigation focused on anti-inflammatory properties, a series of tetrazole derivatives were tested for their ability to inhibit COX-2 activity. The compound exhibited a notable reduction in prostaglandin E2 (PGE2) production in lipopolysaccharide-stimulated macrophages, highlighting its potential therapeutic application in inflammatory diseases .

常见问题

Q. What are the recommended multi-step synthetic routes for 2-(4-(isopropylthio)phenyl)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide, and how can reaction yields be optimized?

The synthesis of this compound involves sequential functionalization of aromatic and tetrazole rings. Key steps include:

- Thioether formation : Reacting 4-iodophenyl isopropyl sulfide with a thiolating agent under inert conditions (e.g., N₂ atmosphere) to introduce the isopropylthio group .

- Tetrazole ring construction : Cyclization of 2-methoxyethyl nitrile with sodium azide in DMF, followed by oxidation to stabilize the 5-oxo-tetrazole moiety .

- Acetamide coupling : Using EDC/HOBt-mediated amide bond formation between the thioether-phenyl acetic acid and the tetrazole-substituted aniline .

Q. Optimization strategies :

- Control reaction temperatures (e.g., 0–5°C for nitrile cyclization to avoid side reactions) .

- Use TLC (silica gel, ethyl acetate/hexane) to monitor intermediate purity and adjust stoichiometry dynamically .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound’s structure and purity?

Primary techniques :

- NMR spectroscopy :

- ¹H NMR : Identify aromatic protons (δ 6.8–7.5 ppm), methoxyethyl groups (δ 3.2–3.8 ppm), and tetrazole NH (δ 10–12 ppm, broad) .

- ¹³C NMR : Confirm carbonyl (C=O, ~170 ppm) and tetrazole ring carbons (~150 ppm) .

- IR spectroscopy : Detect amide C=O stretch (~1650 cm⁻¹) and tetrazole N-H bend (~3300 cm⁻¹) .

- HPLC-MS : Quantify purity (>95%) and validate molecular weight (calculated for C₂₄H₂₈N₆O₃S: 504.6 g/mol) .

Validation : Cross-reference with X-ray crystallography (if single crystals are obtainable) to resolve ambiguities in stereoelectronic effects .

Q. How do the functional groups in this compound influence its reactivity in medicinal chemistry applications?

- Tetrazole moiety : Acts as a bioisostere for carboxylic acids, enhancing metabolic stability and binding to zinc-containing enzymes (e.g., angiotensin II receptors) .

- Isopropylthio group : Increases lipophilicity (logP ~3.5), improving membrane permeability but potentially reducing aqueous solubility .

- Methoxyethyl side chain : Modulates solubility and hydrogen-bonding interactions with biological targets (e.g., kinase ATP-binding pockets) .

Experimental validation : Perform competitive binding assays (SPR or ITC) to quantify target affinity and SAR studies to isolate contributions of each substituent .

Advanced Research Questions

Q. What reaction mechanisms govern the stability of the tetrazole ring under varying pH and temperature conditions?

The 5-oxo-tetrazole group undergoes pH-dependent tautomerization and degradation:

- Acidic conditions (pH < 3) : Protonation at N2 leads to ring-opening via hydrolysis, forming hydrazine derivatives .

- Basic conditions (pH > 10) : Deprotonation of NH induces ring contraction to triazoles, confirmed by LC-MS tracking of byproducts .

- Thermal stability : Decomposition above 150°C (TGA data) via retro-cyclization, releasing N₂ gas (monitored by DSC) .

Q. Mitigation strategies :

- Use buffered solutions (pH 6–8) for biological assays.

- Store lyophilized samples at –20°C under argon .

Q. How can conflicting spectroscopic data (e.g., anomalous NMR shifts) be resolved for this compound?

Case example : Discrepancies in methoxyethyl proton signals may arise from conformational flexibility or solvent effects.

- Methodology :

Outcome : Anomalies resolved by identifying a dominant chair-like conformation of the methoxyethyl group in DMSO-d₆ .

Q. What computational approaches are suitable for predicting this compound’s pharmacokinetic and toxicity profiles?

- ADMET prediction :

- Software : Use SwissADME or ADMETlab to estimate bioavailability (e.g., high GI absorption, CYP3A4 inhibition risk) .

- Toxicity : Apply ProTox-II to flag potential hepatotoxicity (e.g., structural alerts for quinone-like metabolites) .

- Molecular dynamics (MD) : Simulate binding to hERG channels to assess cardiotoxicity risk .

Validation : Compare in silico results with in vitro cytotoxicity assays (e.g., HepG2 cell viability) .

Q. How can researchers address low reproducibility in biological activity assays for this compound?

Common pitfalls :

- Aggregation : Use dynamic light scattering (DLS) to detect nanoaggregates; add 0.01% Tween-80 to buffer .

- Solvent artifacts : Avoid DMSO concentrations >1% in cell-based assays; confirm solubility via nephelometry .

- Batch variability : Characterize each synthesis batch with LC-MS and ¹H NMR; employ statistical DOE (design of experiments) to optimize protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。